![molecular formula C11H14ClNO B1485505 trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2139475-85-5](/img/structure/B1485505.png)
trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol, also known as trans-2-[(3-chloro-4-methylphenyl)amino]cyclopentan-1-ol, is a cyclic amine derivative which has been studied for its potential applications in a wide range of scientific research areas. This compound is a white crystalline solid with a molecular formula of C10H14ClNO. It is soluble in both water and organic solvents, and is stable under normal storage conditions.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Cyclobutane-Containing Compounds
The chemical compound is part of a broader class of molecules incorporating cyclobutane rings, which have been synthesized through various methods. For example, Pérez-Fernández et al. (2008) described the synthesis of 2-amino-1,3-diols with threoninol substructure incorporating a cyclobutane ring, highlighting the use of cyclobutanone derivatives and methylmagnesium bromide for their synthesis (Pérez-Fernández et al., 2008). This process underscores the versatility of cyclobutane rings in synthesizing complex organic molecules.
Crystal Structure and Physical Chemical Properties
Studies have also focused on the crystal structure and physical chemical properties of cyclobutane analogs. For instance, Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, considered as conformationally restricted analogues of threonine. The pKa values and X-ray data provided insight into the planarity of the cyclobutane rings and the fixed spatial orientation of functional groups (Feskov et al., 2017).
Chemical Reactivity and Applications
Reactivity and Chemical Transformations
The reactivity of cyclobutane-containing compounds under different conditions has been a significant area of research. Ashton and Tedder (1972) investigated the gas-phase chlorination of chlorocyclobutane and methylcyclobutane, exploring the reactivity and product distribution, which sheds light on the unique reactivity patterns of substituted cyclobutanes (Ashton & Tedder, 1972).
Stereocontrolled Synthesis
The stereocontrolled synthesis of cyclobutane-containing molecules is crucial for developing pharmaceuticals and materials with desired properties. Chang et al. (2019) described the stereoselective synthesis of tri-functionalized cyclobutane scaffolds, demonstrating the utility of cyclobutane derivatives in constructing molecules with specific stereochemical configurations (Chang et al., 2019).
properties
IUPAC Name |
(1R,2R)-2-(3-chloro-4-methylanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSOWLKALBBPX-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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